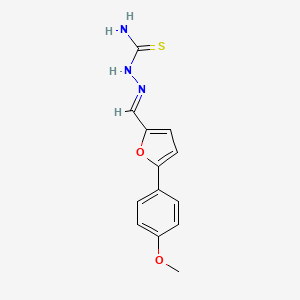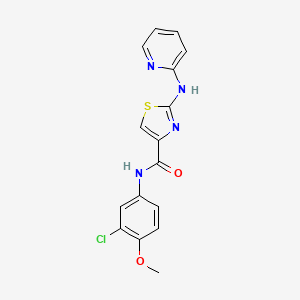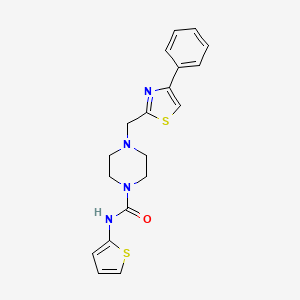![molecular formula C27H28N4O4S2 B2426775 N-(2-(4-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)哌嗪-1-羰基)苯基)-4-甲基苯磺酰胺 CAS No. 922802-10-6](/img/structure/B2426775.png)
N-(2-(4-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)哌嗪-1-羰基)苯基)-4-甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C27H28N4O4S2 and its molecular weight is 536.67. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化活性
噻唑衍生物,如所讨论的化合物,已被发现具有抗氧化活性 。这使得它们在对抗氧化应激方面具有潜在的用途,而氧化应激与包括癌症、心血管疾病和神经退行性疾病在内的各种疾病有关。
镇痛活性
据报道,噻唑化合物也具有镇痛(止痛)作用 。这可能使它们在开发新的疼痛管理药物方面具有价值。
抗炎活性
噻唑衍生物的抗炎活性已有文献记载 。它们可用于治疗以炎症为特征的疾病,如关节炎和自身免疫性疾病。
抗菌活性
噻唑化合物已被发现具有抗菌特性,使其成为开发新型抗菌药物的潜在候选者 。
抗真菌活性
除了抗菌活性外,噻唑衍生物还表现出抗真菌特性 。这对于治疗真菌感染可能特别有用,真菌感染是免疫功能低下者常见的疾病。
抗病毒活性
噻唑化合物已显示出抗病毒活性 。它们可能用于开发新的抗病毒药物,特别是由于对现有抗病毒药物的耐药性仍然是全球重要的健康挑战。
利尿活性
噻唑衍生物已被发现具有利尿作用 。这可能使它们在治疗高血压和心力衰竭等疾病方面发挥作用,在这些疾病中减少体液积聚是有益的。
抗肿瘤或细胞毒活性
噻唑化合物已表现出抗肿瘤或细胞毒活性 。这表明它们可用于开发新的癌症治疗方法。
作用机制
Target of Action
The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction .
Mode of Action
This compound acts as a positive allosteric modulator of the M4 receptor . It binds to a site on the receptor that is distinct from the orthosteric (primary) site where the endogenous ligand acetylcholine binds. This allosteric binding enhances the receptor’s response to acetylcholine, resulting in a leftward shift of the agonist concentration-response curve .
Biochemical Pathways
The activation of M4 receptors by this compound can affect various biochemical pathways. One key pathway is the neurotransmitter acetylcholine pathway . By enhancing the response of M4 receptors to acetylcholine, this compound can modulate the release of other neurotransmitters and influence neuronal excitability .
Pharmacokinetics
The compound exhibits excellent in vivo pharmacokinetic properties. It has a low intravenous clearance rate (11.6 mL/min/kg) and excellent brain exposure . These properties suggest that the compound has good bioavailability and can effectively reach its target site in the brain .
Result of Action
The activation of M4 receptors by this compound can have various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, influence neuronal excitability, and potentially impact behaviors associated with the cholinergic system .
生化分析
Biochemical Properties
The compound N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide has been evaluated for its anti-inflammatory activity . It has shown significant inhibition of COX-1 and COX-2 enzymes, which are key players in the inflammatory response . The compound interacts with these enzymes, leading to a decrease in their activity and thus reducing inflammation .
Cellular Effects
N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide influences cell function by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism, leading to a reduction in inflammation .
Molecular Mechanism
The molecular mechanism of action of N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide involves binding interactions with COX-1 and COX-2 enzymes . The compound acts as an inhibitor, reducing the activity of these enzymes and leading to changes in gene expression related to inflammation .
Temporal Effects in Laboratory Settings
Its ability to inhibit COX-1 and COX-2 suggests potential long-term effects on cellular function .
Metabolic Pathways
Its interaction with COX-1 and COX-2 enzymes suggests it may influence pathways related to inflammation .
属性
IUPAC Name |
N-[2-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S2/c1-18-8-11-20(12-9-18)37(33,34)29-22-7-5-4-6-21(22)26(32)30-14-16-31(17-15-30)27-28-24-23(35-3)13-10-19(2)25(24)36-27/h4-13,29H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMECHMPSLNPFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=NC5=C(C=CC(=C5S4)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE](/img/structure/B2426695.png)
![2-(4-Methoxyphenyl)-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-YL]ethyl}acetamide hydrochloride](/img/structure/B2426699.png)
![Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2426700.png)
![5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2426701.png)

![2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2426703.png)
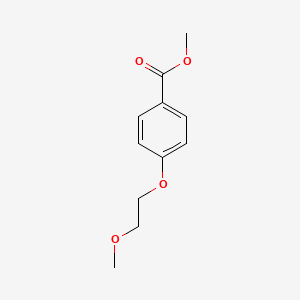
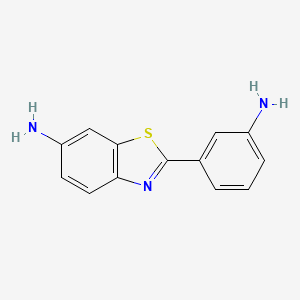

![1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2426711.png)
